Arimoclomol citrate

説明

Arimoclomol citrate is an experimental drug compound developed by CytRx Corporation, a biopharmaceutical company based in Los Angeles, California . It is an orally administered drug intended to treat amyotrophic lateral sclerosis (ALS), also known as Lou Gehrig’s disease, a neurodegenerative disease with no effective treatment . It is also being developed for the treatment of Niemann-Pick Disease Type C (NPC) by Zevra Therapeutics .

Molecular Structure Analysis

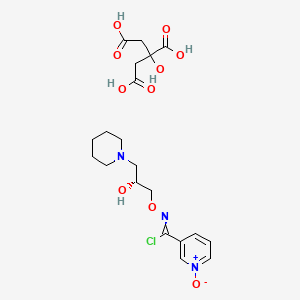

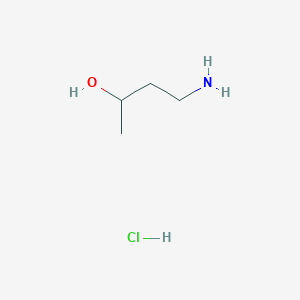

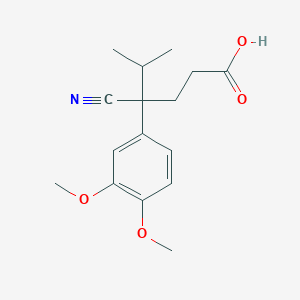

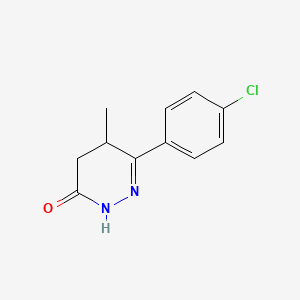

The molecular formula of this compound is C20H28ClN3O10 . Its average mass is 505.91 Da and its monoisotopic mass is 505.1463218 Da . The IUPAC name is 2-hydroxypropane-1,2,3-tricarboxylic acid; N-[(2R)-2-hydroxy-3-(piperidin-1-yl)propoxy]-1-oxo-1λ⁵-pyridine-3-carbonimidoyl chloride .Chemical Reactions Analysis

Arimoclomol uses a unique ‘molecular chaperone’ co-induction mechanism . The small molecule drug candidate is believed to function by stimulating a normal cellular protein repair pathway through the activation of "molecular chaperones" .科学的研究の応用

Arimoclomol in Amyotrophic Lateral Sclerosis (ALS)

Arimoclomol has been extensively studied for its application in Amyotrophic Lateral Sclerosis (ALS). It works as an amplifier of heat shock protein expression involved in cellular stress response. Studies have shown its potential in improving survival and muscle function in ALS models (Cudkowicz et al., 2008), (Lanka et al., 2009), (Benatar et al., 2018).

Role in Neuroprotection

Arimoclomol has neuroprotective effects in various neurodegenerative disease models, including ALS. It rescues motor neurons, improves neuromuscular function, and extends lifespan in mutant Superoxide Dismutase 1 (SOD1) mice, a model for ALS (Kalmar, Lu, & Greensmith, 2014).

Treatment of Protein Misfolding Disorders

Arimoclomol shows promise in the treatment of disorders like inclusion body myositis and Niemann-Pick type C, diseases associated with protein misfolding. It helps in improving lysosomal function and reduces disease pathology in models of these conditions (Jm, 2016), (Ahmed et al., 2016), (Mengel et al., 2021).

Impact on Heat Shock Proteins (HSPs)

Arimoclomol enhances the accumulation of HSPs in response to stressors, which helps in maintaining cellular and physiological homeostasis. This mechanism is particularly useful in addressing the stress-related damages in various diseases (Bloomer et al., 2010).

Potential in Sporadic Inclusion Body Myositis

Its application in sporadic inclusion body myositis (IBM) shows that arimoclomol can ameliorate disease pathology and improve muscle function in this condition (Machado et al., 2013).

Application in Neurodegenerative Diseases

Arimoclomol's ability to induce HSP expression and its neuroprotective properties suggest its potential in treating various neurodegenerative diseases beyond ALS, such as Huntington's disease and frontotemporal dementia (Phukan, 2010), (Ahmed et al., 2021).

Heat Shock Response in Hypoxia

Studies show that arimoclomol can improve cognitive and motor performance in hypoxia-adaptive responses, indicating its potential in conditions like hypobaric hypoxia (Xu et al., 2011).

Enhancement of Muscle Function

Arimoclomol delays muscle denervation and enhances muscle function in SOD1-G93A mouse models of ALS, suggesting its use in preserving muscle function in neurodegenerative conditions (Kalmar, Edet-Amana, & Greensmith, 2012).

作用機序

Target of Action

Arimoclomol citrate primarily targets molecular chaperones . These are proteins that assist in the folding and unfolding of other macromolecules in the cell . They play a crucial role in protein homeostasis, ensuring that proteins attain their proper conformation and maintain their functional state .

Mode of Action

This compound operates through a unique ‘molecular chaperone’ co-induction mechanism . It stimulates a natural cellular repair pathway by activating these molecular chaperones . This activation is believed to stimulate a normal cellular protein repair pathway .

Biochemical Pathways

It is known that the drug acts on multiple fronts to help clear lipid build-up in cells, which improves lysosomal function . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. By improving their function, this compound aids in the clearance of accumulated lipids in cells .

Pharmacokinetics

It is known that the drug is orally administered .

Result of Action

The activation of molecular chaperones by this compound is believed to have therapeutic efficacy for a broad range of diseases . This is because damaged proteins, called aggregates, are thought to play a role in many diseases . By stimulating the repair of these proteins, this compound could potentially alleviate the symptoms of these diseases .

将来の方向性

Zevra Therapeutics has resubmitted its New Drug Application (NDA) for arimoclomol, an investigational therapeutic candidate for the treatment of Niemann-Pick disease type C (NPC) to the U.S. Food and Drug Administration(FDA) on December 22, 2023 . Zevra expects the NDA to be classified as a Class II submission which would be subject to a review period by the FDA within six months from the date of submission .

特性

IUPAC Name |

N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3.C6H8O7/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-5,8-9,13,19H,1-3,6-7,10-11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSENLDLUMVYRET-BTQNPOSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C[C@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

368860-21-3 | |

| Record name | Arimoclomol citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368860213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arimoclomol Citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARIMOCLOMOL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q85FFY6179 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

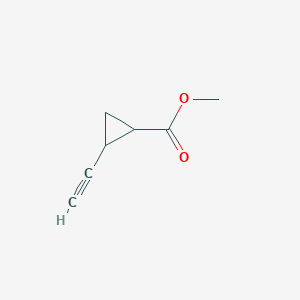

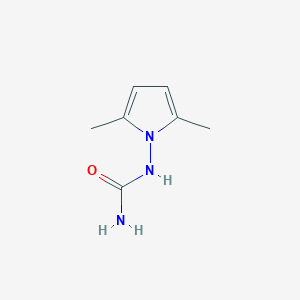

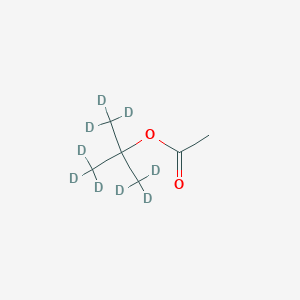

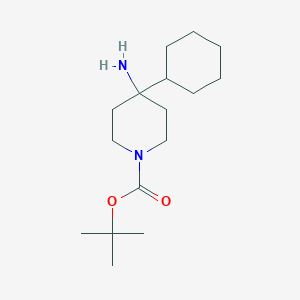

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-3,3-dibutyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3327628.png)

![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid](/img/structure/B3327656.png)

![Spiro[4.5]decan-8-amine](/img/structure/B3327668.png)

![(1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol](/img/structure/B3327692.png)